Hemokinina 1 (humana)

Descripción general

Descripción

Hemokinin 1 (HK1) is a member of the tachykinin peptide family with broad expression, particularly in brain areas . It is a selective tachykinin neurokinin 1 (NK1) receptor full agonist . It is also a full agonist at NK2 and NK3 receptors . Hemokinin 1 can produce an opioid-independent analgesia .

Synthesis Analysis

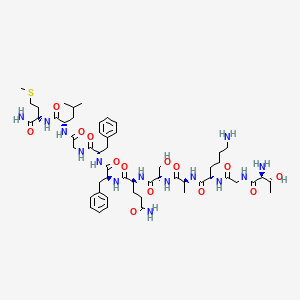

Synthesizing the findings of Hemokinin 1 helps to understand the complexity of its actions and determine its biomarker values and/or drug development potentials . It is involved in the B-cell as well as T-cell development .Molecular Structure Analysis

The three-dimensional structure of Hemokinin 1 in aqueous and micellar environment has been studied by one and two-dimensional proton nuclear magnetic resonance (2D 1H-NMR spectroscopy) and distance geometry calculations . Data shows that Hemokinin 1 was unstructured in an aqueous environment; anionic detergent SDS induces α-helix formation .Chemical Reactions Analysis

Hemokinin 1 activates the MAPK pathway and enhances B cell proliferation and antibody production . It is also involved in the contraction of human and guinea pig airways .Physical and Chemical Properties Analysis

The molecular formula of Hemokinin 1 is C54H84N14O14S . Its molecular weight is 1185.4 g/mol .Aplicaciones Científicas De Investigación

Hemokinina 1 (humana) en aplicaciones de investigación científica

Gestión del dolor: La hemokinina 1 (HK-1) se ha identificado como un mediador del dolor, particularmente en escenarios de dolor inducido por estrés crónico. Se une al receptor de neuroquinina 1 (NK1R), similar a la sustancia P, y participa en la transmisión del dolor. Los estudios sugieren que la HK-1 puede activar las neuronas sensoriales primarias a través de receptores vinculados a canales de Ca2+, ofreciendo nuevos conocimientos sobre el dolor en las articulaciones y potenciales oportunidades terapéuticas .

Respuesta inmune: La HK-1 también desempeña un papel en los procesos inmunológicos. Se ha encontrado en bronquios humanos, parénquima pulmonar y macrófagos pulmonares, lo que indica su participación en la respuesta inmune de los tejidos respiratorios. El péptido participa en el desarrollo linfoide y puede actuar sobre los linfocitos B maduros, lo que podría afectar la inmunorregulación .

Inflamación: La participación de la HK-1 en la inflamación está estrechamente relacionada con su papel en el dolor y la respuesta inmune. Su interacción con el NK1R sugiere una relación compleja donde la HK-1 podría influir en los procesos inflamatorios, aunque los mecanismos exactos y los posibles receptores más allá del NK1R aún no se comprenden completamente .

Función del sistema respiratorio: La investigación indica que la HK-1 puede afectar la contracción de las vías respiratorias humanas y de conejillos de Indias, lo que sugiere un papel en la función del sistema respiratorio. El efecto del péptido sobre la producción de citoquinas en los tejidos pulmonares respalda aún más su importancia en la salud respiratoria .

Alteraciones transcriptómicas: La HK-1 induce alteraciones transcriptómicas que podrían ser relevantes para comprender sus funciones biológicas más amplias. Estas alteraciones pueden influir en varios genes involucrados en procesos celulares, arrojando luz sobre las vías moleculares afectadas por la HK-1 .

Dolor relacionado con la artritis: La HK-1 se ha implicado como un mediador del dolor relacionado con la artritis a través de la activación directa de las neuronas sensoriales. Esto sugiere que la HK-1 podría ser un objetivo para el desarrollo de nuevos tratamientos para el dolor de la artritis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Hemokinin 1 (HK-1) is a tachykinin peptide that is predominantly expressed in non-neuronal tissues . It is known to act through the NK1 tachykinin receptor , similar to Substance P . Several effects are mediated by currently unidentified receptors . It also has a role in immunological processes, inflammation, and pain .

Mode of Action

HK-1’s interaction with its targets results in a variety of physiological changes. For instance, it has been shown to induce calcium influx in primary sensory neurons . This suggests that HK-1 may activate primary sensory neurons via a calcium channel-linked receptor .

Biochemical Pathways

HK-1 is involved in several biochemical pathways. It has been shown to activate the MAPK pathway and enhance B cell proliferation and antibody production . In addition, it has been found to induce transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons . Differentially expressed genes in calcium signaling, such as protease-activated receptor 1 (PAR1) and epidermal growth factor receptor (EGFR), were identified .

Result of Action

It has been shown to have potent nociceptive and stress-regulating effects in a chronic restraint stress paradigm . Moreover, it has been found to have proliferative and antiapoptotic actions on B-cells in vitro .

Action Environment

The action of HK-1 can be influenced by various environmental factors. For instance, stress-induced mechanical hyperalgesia was significantly decreased in HK-1-deleted mice compared to wild types . This suggests that the environment, specifically the presence of stress, can influence the action and efficacy of HK-1 .

Análisis Bioquímico

Biochemical Properties

Hemokinin 1 (human) acts as an endogenous agonist for all tachykinin receptors, with a high selectivity for the neurokinin 1 receptor . It competes with substance P for binding to the neurokinin 1 receptor. Hemokinin 1 (human) is involved in the development of B-cells and T-cells, indicating its role in immune cell development . Additionally, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, enhancing B-cell proliferation and antibody production .

Cellular Effects

Hemokinin 1 (human) influences various cellular processes, particularly in immune cells and sensory neurons. It has been shown to induce calcium influx in primary sensory neurons, which is crucial for pain transmission . In immune cells, Hemokinin 1 (human) enhances B-cell activation, proliferation, and survival, leading to increased antibody production . It also plays a role in stress-induced pain and behavioral changes, highlighting its impact on cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Hemokinin 1 (human) exerts its effects primarily through binding to the neurokinin 1 receptor. This binding triggers a cascade of intracellular signaling events, including the activation of the MAPK pathway . Hemokinin 1 (human) also induces transcriptomic alterations in pain-related genes, further elucidating its role in pain modulation . Additionally, it has been suggested that Hemokinin 1 (human) may interact with other, yet unidentified, receptors or targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hemokinin 1 (human) have been observed to change over time. For instance, in chronic restraint stress models, Hemokinin 1 (human) has been shown to mediate stress-induced pain and behavioral changes . The stability and degradation of Hemokinin 1 (human) in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Hemokinin 1 (human) can induce both short-term and long-term changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of Hemokinin 1 (human) vary with different dosages in animal models. In studies involving chronic restraint stress, different dosages of Hemokinin 1 (human) have been shown to influence pain sensitivity and behavioral responses . Higher doses of Hemokinin 1 (human) may lead to increased pain sensitivity and stress-induced behavioral changes, while lower doses may have a more moderate effect . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

Hemokinin 1 (human) is involved in several metabolic pathways, including the MAPK pathway, which plays a crucial role in B-cell activation and proliferation . The interaction of Hemokinin 1 (human) with the neurokinin 1 receptor leads to the activation of downstream signaling pathways that regulate gene expression and cellular responses.

Transport and Distribution

Hemokinin 1 (human) is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its widespread distribution in the body, including the immune system and nervous system, indicates its involvement in various physiological processes . The transport and localization of Hemokinin 1 (human) are essential for its function, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

The subcellular localization of Hemokinin 1 (human) is crucial for its activity and function. Hemokinin 1 (human) is primarily localized in non-neuronal tissues, including immune cells and sensory neurons . It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Hemokinin 1 (human) can provide insights into its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBLUYYRUFKGTB-XJCFQSCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N14O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746659 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1185.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491851-53-7 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does hHK-1 interact with its target and what are the downstream effects?

A: hHK-1 exerts its biological activity by interacting with specific membrane proteins, functioning as a neurotransmitter. [] While the provided research doesn't specify the exact protein targets, it highlights hHK-1's role in pain modulation. [] Further research on rat/mouse Hemokinin 1 reveals its interaction with opioid-responsive neurons, contributing to analgesic effects. []

Q2: What is known about the structural characteristics of hHK-1?

A: While the provided research doesn't delve into the specific molecular formula, weight, or spectroscopic data of hHK-1, it emphasizes the use of Molecular Dynamics simulations to study its spatial structure and structure-function relationships. [] This computational approach allows researchers to predict and analyze the three-dimensional conformation of hHK-1, which is crucial for understanding its interactions with other molecules and its biological activity.

Q3: Have any studies investigated the structure-activity relationship (SAR) of hHK-1?

A: Although not directly focusing on hHK-1, the research on Mas-related GPCR X2 (MRGPRX2), a receptor known to interact with various peptides including Hemokinin-1, provides valuable insights into potential SAR. [] The study identified four naturally occurring MRGPRX2 variants that exhibited a loss of function phenotype, indicating that specific amino acid residues within the receptor's extracellular and transmembrane domains are crucial for ligand binding and activation. This suggests that modifications to the hHK-1 peptide sequence could similarly impact its binding affinity and downstream effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)